molecular formula C10H19NO4S B13290877 Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate

Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate

Cat. No.: B13290877
M. Wt: 249.33 g/mol
InChI Key: YDGUJPSQMWJMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate is a chemical compound with the molecular formula C10H19NO4S It is characterized by the presence of a piperidine ring, a methanesulfonyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate typically involves the reaction of piperidine with methanesulfonyl chloride, followed by esterification with methyl propanoate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the reaction. The process can be summarized as follows:

    Reaction of Piperidine with Methanesulfonyl Chloride: Piperidine is reacted with methanesulfonyl chloride in the presence of a base to form the intermediate piperidin-2-ylmethanesulfonyl chloride.

    Esterification: The intermediate is then esterified with methyl propanoate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives and esters.

Scientific Research Applications

Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are key functional groups that contribute to its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate
  • Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate

Uniqueness

Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate is unique due to the position of the piperidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.

Properties

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

methyl 3-(piperidin-2-ylmethylsulfonyl)propanoate

InChI

InChI=1S/C10H19NO4S/c1-15-10(12)5-7-16(13,14)8-9-4-2-3-6-11-9/h9,11H,2-8H2,1H3

InChI Key

YDGUJPSQMWJMGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCS(=O)(=O)CC1CCCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.